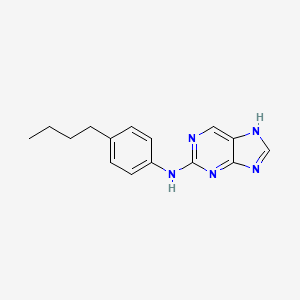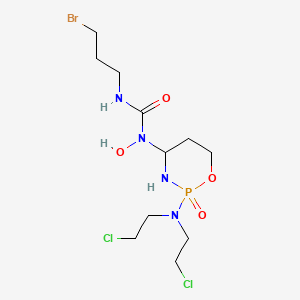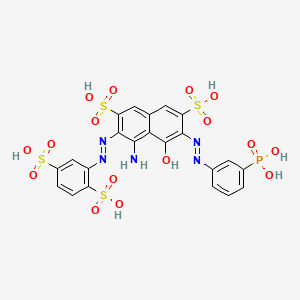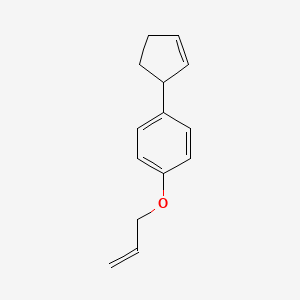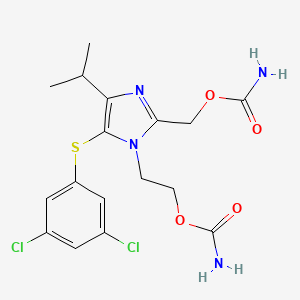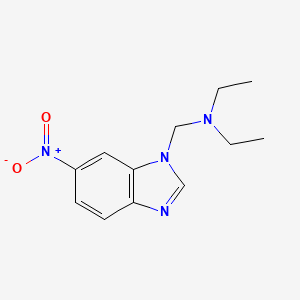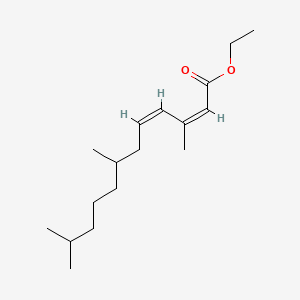
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is a complex organic compound known for its unique chemical structure and properties. This compound is characterized by the presence of an acridine moiety, an azido group, and a methanesulfonamide group, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- typically involves multi-step organic reactions. The process begins with the preparation of the acridine derivative, followed by the introduction of the azido group and the methanesulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial to ensure the successful formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are also critical due to the presence of the azido group, which can be potentially explosive.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert the azido group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azido group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, pH, and solvent choice, play a significant role in determining the reaction outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other complex organic molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as DNA and proteins.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- involves its interaction with DNA. The acridine moiety intercalates into the DNA strands, disrupting the normal function of the DNA and inhibiting cellular replication. This mechanism is particularly relevant in its potential use as an anticancer agent, where it can induce apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N-(4-((3,6-Diazido-9-acridinyl)amino)phenyl)methanesulfonamide
- N-(4-((3-Bromo-9-acridinyl)amino)phenyl)methanesulfonamide
Uniqueness
Methanesulfonamide, N-(4-((3-azido-9-acridinyl)amino)phenyl)- is unique due to the presence of the azido group, which imparts specific reactivity and potential biological activity. Compared to its analogs, this compound may exhibit different chemical and biological properties, making it a valuable subject for further research.
Properties
CAS No. |
64894-90-2 |
|---|---|
Molecular Formula |
C20H16N6O2S |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
N-[4-[(3-azidoacridin-9-yl)amino]phenyl]methanesulfonamide |
InChI |
InChI=1S/C20H16N6O2S/c1-29(27,28)25-14-8-6-13(7-9-14)22-20-16-4-2-3-5-18(16)23-19-12-15(24-26-21)10-11-17(19)20/h2-12,25H,1H3,(H,22,23) |
InChI Key |
QBHRVJNBKGTANH-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CC=C(C=C1)NC2=C3C=CC(=CC3=NC4=CC=CC=C42)N=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




